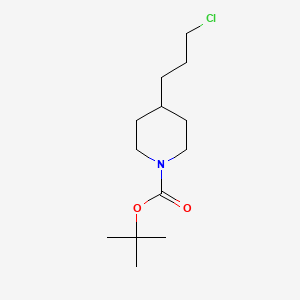

tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18299416

Molecular Formula: C13H24ClNO2

Molecular Weight: 261.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24ClNO2 |

|---|---|

| Molecular Weight | 261.79 g/mol |

| IUPAC Name | tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24ClNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 |

| Standard InChI Key | DHOGZGXKHUQLTK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCCl |

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate belongs to the class of piperidine derivatives, which are six-membered heterocyclic amines with one nitrogen atom. The compound’s structure includes a tert-butyl carbamate group at the piperidine nitrogen and a 3-chloropropyl substituent at the 4-position of the ring. Key physicochemical properties are summarized below:

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.79 g/mol |

| IUPAC Name | tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCCl |

| InChIKey | DHOGZGXKHUQLTK-UHFFFAOYSA-N |

| PubChem CID | 71630010 |

The Boc group enhances the compound’s stability during synthetic reactions, while the chloropropyl chain provides a site for nucleophilic substitution or coupling reactions. The presence of chlorine introduces polarity, influencing solubility in organic solvents such as dichloromethane (DCM) and ethanol .

Synthesis and Preparation

The synthesis of tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate involves a multi-step process starting from commercially available precursors. A detailed protocol from the University of St Andrews outlines the following steps :

Synthesis of tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (MBA163)

-

Hydrogenation: 3-(Pyridin-4-yl)propan-1-ol is hydrogenated using PtO₂ and Pd/C under acidic conditions to yield 3-(piperidin-4-yl)propan-1-ol hydrochloride.

-

Boc Protection: The hydrochloride is treated with di-tert-butyl dicarbonate in dioxane and NaOH to introduce the Boc group, forming MBA163.

Conversion to tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate (MBA177)

MBA163 undergoes chlorination using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in DCM:

The reaction proceeds via an Appel-type mechanism, where PPh₃ facilitates the substitution of the hydroxyl group with chlorine. Purification via column chromatography yields the final product as a colorless oil .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

This compound is pivotal in constructing dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegenerative diseases like Alzheimer’s. For example, it serves as a precursor to indole derivatives that exhibit nanomolar inhibition of AChE and MAO-B, as demonstrated in recent studies .

Structure-Activity Relationship (SAR) Contributions

The chloropropyl chain enhances molecular flexibility, allowing optimal positioning of pharmacophores within enzyme active sites. Quantitative SAR (QSAR) models highlight the importance of the TIP (topological torsion) and DRY (hydrophobic) descriptors in predicting inhibitory activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume